molecular formula C14H22N4O4 B1433772 4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester CAS No. 1251001-31-6

4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester

Cat. No.: B1433772
CAS No.: 1251001-31-6
M. Wt: 310.35 g/mol
InChI Key: IOKMKAQXJTXHID-UHFFFAOYSA-N
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Description

“4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester” is a chemical compound with the CAS No. 1251001-31-6 . It has a molecular weight of 310.35 and a molecular formula of C14H22N4O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 310.35 and a molecular formula of C14H22N4O4 . Other properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of azulene derivatives, including those with tert-butyl and ethyl ester groups, have been explored in various studies. For instance, the research by (Jianfeng Song & H. Hansen, 1999) demonstrates an improved synthesis method for azulenes, highlighting the versatility of these compounds in chemical synthesis. Similarly, studies by (D. H. Kim, 1986) and (Aysun Lkizler et al., 1996) involve the synthesis of azulene derivatives, showcasing their chemical reactivity and potential for creating diverse molecular structures.

Potential Biological and Pharmaceutical Applications

The potential biological and pharmaceutical applications of azulene derivatives have been a topic of interest. Research like that of (A. A. Santilli et al., 1975) explores the antibacterial properties of certain azulene derivatives, indicating their potential use in medical applications. Furthermore, the work by (Yong-Goo Chang et al., 2003) contributes to this field by synthesizing novel azulene compounds and evaluating their properties, which may have implications for drug development.

Advanced Material Science

Azulene derivatives are also being researched in the context of advanced material science. The synthesis of these compounds, as discussed in studies like (Tian-Chyuan Huang et al., 1994), offers insights into their potential applications in creating new materials with unique properties. This area of research is pivotal for developing novel materials with specialized functions.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

7-O-tert-butyl 3-O-ethyl 5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-5-21-12(19)11-16-15-10-6-7-17(8-9-18(10)11)13(20)22-14(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKMKAQXJTXHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester
Reactant of Route 2
4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester
Reactant of Route 3
4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester
Reactant of Route 4
4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester
Reactant of Route 5
4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester
Reactant of Route 6
4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester

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